(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Mal-PEG6)-N-bis(PEG7-TCO) is a bifunctional polyethylene glycol derivative that is widely used in bioconjugation and drug delivery systems. This compound consists of a maleimide group, a polyethylene glycol spacer, and a trans-cyclooctene group. The maleimide group allows for selective conjugation with thiol groups, while the trans-cyclooctene group is used in bioorthogonal reactions, particularly in the tetrazine ligation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Mal-PEG6)-N-bis(PEG7-TCO) typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as p-nitrophenyl chloroformate to form an activated ester.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.
Introduction of Trans-Cyclooctene: The maleimide-polyethylene glycol intermediate is further reacted with trans-cyclooctene to form the final product, N-(Mal-PEG6)-N-bis(PEG7-TCO).
Industrial Production Methods
In industrial settings, the production of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and biotechnological applications.
Chemical Reactions Analysis
Types of Reactions
N-(Mal-PEG6)-N-bis(PEG7-TCO) undergoes several types of chemical reactions, including:
Conjugation Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Bioorthogonal Reactions: The trans-cyclooctene group participates in tetrazine ligation, a rapid and selective bioorthogonal reaction.
Common Reagents and Conditions
Conjugation Reactions: Common reagents include thiol-containing molecules such as cysteine or glutathione. The reaction is typically carried out in aqueous buffer at neutral pH.
Bioorthogonal Reactions: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be performed under mild conditions, making it suitable for in vivo applications.
Major Products Formed
Thioether Conjugates: Formed from the reaction of the maleimide group with thiols.
Tetrazine Adducts: Formed from the reaction of the trans-cyclooctene group with tetrazines.
Scientific Research Applications
N-(Mal-PEG6)-N-bis(PEG7-TCO) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex bioconjugates and polymers.
Biology: Employed in the labeling and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-(Mal-PEG6)-N-bis(PEG7-TCO) involves its ability to form stable conjugates with thiol-containing molecules and participate in bioorthogonal reactions. The maleimide group selectively reacts with thiols to form thioether bonds, while the trans-cyclooctene group undergoes rapid and selective ligation with tetrazines. These reactions enable the precise modification and labeling of biomolecules, facilitating various applications in research and medicine.
Comparison with Similar Compounds
N-(Mal-PEG6)-N-bis(PEG7-TCO) is unique due to its dual functionality, combining a maleimide group and a trans-cyclooctene group. Similar compounds include:
N-(Mal-PEG6)-N-bis(PEG7-DBCO): Contains a dibenzocyclooctyne group instead of trans-cyclooctene, used in strain-promoted azide-alkyne cycloaddition.
N-(Mal-PEG6)-N-bis(PEG7-NHS): Contains an N-hydroxysuccinimide ester group, used for amine conjugation.
The uniqueness of N-(Mal-PEG6)-N-bis(PEG7-TCO) lies in its ability to participate in both thiol conjugation and tetrazine ligation, providing versatility in bioconjugation and drug delivery applications.
Properties
Molecular Formula |
C78H137N7O30 |
---|---|
Molecular Weight |
1652.9 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C78H137N7O30/c86-71(17-26-85-75(90)15-16-76(85)91)79-21-32-97-44-54-109-64-66-113-68-67-112-65-61-106-51-41-96-31-20-74(89)84(27-37-102-47-57-107-52-42-98-33-22-80-72(87)18-29-94-39-49-104-59-62-110-55-45-100-35-24-82-77(92)114-69-11-7-3-1-4-8-12-69)28-38-103-48-58-108-53-43-99-34-23-81-73(88)19-30-95-40-50-105-60-63-111-56-46-101-36-25-83-78(93)115-70-13-9-5-2-6-10-14-70/h1-3,5,15-16,69-70H,4,6-14,17-68H2,(H,79,86)(H,80,87)(H,81,88)(H,82,92)(H,83,93) |
InChI Key |
LXEACWVJIHRBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)C(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.